N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that contains two furan rings, a benzenesulfonamide group, and a hydroxyethyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring . The hydroxyethyl group consists of an ethyl chain with a hydroxyl (-OH) group attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The furan rings would likely contribute to the aromaticity of the molecule, while the benzenesulfonamide and hydroxyethyl groups could potentially form hydrogen bonds .Scientific Research Applications
Chemical Synthesis and Derivatives
N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide is a complex compound that has been a subject of interest in various chemical synthesis and derivative studies. For example, Ismail and Boykin (2004) conducted a synthesis of deuterium-labelled compounds related to furan derivatives, highlighting the importance of these compounds in chemical research and their potential in labeling studies (Ismail & Boykin, 2004).
Reactions and Properties
The reactions of furan derivatives have been extensively studied, demonstrating the compound's versatility in chemical reactions. Bartle et al. (1978) investigated the reactions of 2,4-dinitrobenzenediazonium ions with furans, revealing the dependency of the reaction course on specific conditions and the potential of furan derivatives in various chemical processes (Bartle et al., 1978).
Photophysical and Pharmacological Properties
The photophysical and pharmacological properties of furan derivatives have been a subject of significant interest. For instance, Gainsford et al. (2013) explored the potential of furan derivatives as non-linear optical compounds, indicating the compound's applications in advanced materials research (Gainsford et al., 2013). Additionally, Rani, Yusuf, and Khan (2012) synthesized derivatives with notable in vitro antibacterial activity, showcasing the biomedical applications of these compounds (Rani, Yusuf, & Khan, 2012).
Enzymatic Reactions
In the field of biochemistry, the enzymatic reactions involving furan derivatives have been explored. Dijkman, Groothuis, and Fraaije (2014) reported on the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a reaction critical in biobased chemical production (Dijkman, Groothuis, & Fraaije, 2014).
Antiprotozoal Activity
The antiprotozoal activity of furan derivatives has also been investigated. Ismail et al. (2003) synthesized compounds exhibiting significant in vitro activity against Trypanosoma and Plasmodium, indicating potential applications in treating protozoal infections (Ismail et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S/c1-23-12-5-6-17(24-2)18(10-12)27(21,22)19-11-13(20)14-7-8-16(26-14)15-4-3-9-25-15/h3-10,13,19-20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMLIKXNJSJVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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